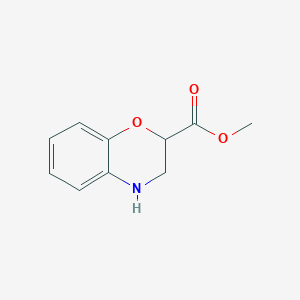

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 3,4-dihydro-1,4-benzoxazine derivatives can be synthesized via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, the InChI code for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides (s 18–21) .Physical and Chemical Properties Analysis

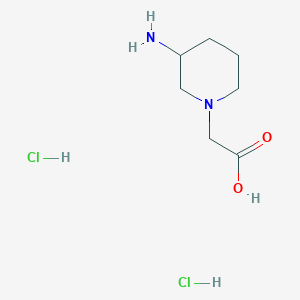

The physical and chemical properties of similar compounds have been reported . For example, methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride has a molecular weight of 229.66 and a melting point of 190-192°C .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

- Researchers have developed methods for the stereoselective synthesis of certain derivatives of methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. These methods involve enantioselective cyclization and are useful in creating compounds for peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).

Diastereoselective Acylation

- A study has shown that diastereoselective acylation of methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives can be achieved with high stereoselectivity. This process is crucial in the search for efficient chiral resolving agents (Vakarov et al., 2015).

Synthesis of Fused and Spiro Derivatives

- Research has been conducted on the synthesis of new fused and spiro 1,4-benzoxazine derivatives. These synthetic pathways involve reactions with various compounds, leading to the creation of novel structures with potential applications in different areas of chemistry (Moustafa, 2005).

Novel Synthesis Methods

- Innovative methods have been developed for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are studied in biology and medication. These new synthesis methods use starting materials such as 2-aminophenol, leading to a variety of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives (詹淑婷, 2012).

Lipase-Catalyzed Resolution Studies

- Studies have been conducted on the lipase-catalyzed resolution of this compound derivatives. This enzymatic process is significant for obtaining optically enriched compounds, which are valuable in various scientific applications (Prasad et al., 2006).

Synthesis as Antimicrobials and Antioxidants

- Certain benzoxazinyl pyrazolone arylidenes, derived from this compound, have been synthesized and found to be potent antimicrobials and antioxidants. This opens up possibilities for their use in medical and biological applications (Sonia et al., 2013).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that benzoxazine derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

More research is needed to elucidate the compound’s role in biochemical processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature, which could influence its absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate. For instance, the compound should be stored at room temperature for optimal stability .

Propiedades

IUPAC Name |

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOFHRITCCBESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2798808.png)

![2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid](/img/structure/B2798812.png)

![2-({1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2798813.png)

![8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2798814.png)

![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)

![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)

![5-((4-Ethylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798826.png)

![5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide](/img/structure/B2798827.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2798828.png)

![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)